molecular formula C14H21N3O3S B4424110 1-(ethylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B4424110
M. Wt: 311.40 g/mol
InChI Key: PZDIQIWECNGQDT-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a compound with potential relevance in various fields of chemistry and pharmacology. Its synthesis, molecular structure, chemical reactions, and properties are of interest for understanding its applications and behavior in different chemical environments.

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multi-step reactions starting from basic piperidine or pyridine compounds. For example, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives involves starting from ethyl piperidine-4-carboxylate, undergoing sulfonylation, and further reacting with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014). These methods highlight the versatility of piperidine derivatives synthesis, allowing for a wide range of functional group modifications.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by their cyclic piperidine core, often modified with various functional groups leading to diverse chemical properties. Structural characterization techniques such as IR, 1H-NMR, and mass spectrometry are crucial for confirming the molecular structure of synthesized compounds (Khalid, Rehman, & Abbasi, 2014).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including sulfonylation and reactions with chloroamines, indicating a broad reactivity profile. These reactions are essential for the functionalization of the piperidine core, leading to compounds with desired biological or chemical properties (Back & Nakajima, 2000).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and bioavailability, are influenced by the nature of the substituents on the piperidine ring. Modifications to the piperidine core can enhance properties like bioavailability, a critical aspect for potential pharmacological applications (Fletcher et al., 2002).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, such as reactivity, stability, and interaction with biological targets, are central to their potential applications. For instance, the interaction with enzymes like acetylcholinesterase and butyrylcholinesterase highlights the potential of piperidine derivatives in therapeutic applications (Khalid, Rehman, & Abbasi, 2014).

properties

IUPAC Name

1-ethylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-2-21(19,20)17-9-5-13(6-10-17)14(18)16-11-12-3-7-15-8-4-12/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDIQIWECNGQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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